molecular formula C18H18N2O3S2 B11031137 (1Z)-8-methoxy-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-8-methoxy-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11031137
M. Wt: 374.5 g/mol
InChI Key: MGUVXPSXJJJIPX-OWBHPGMISA-N
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Description

(1Z)-8-methoxy-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound featuring a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-8-methoxy-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidinone derivative with a quinoline precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1Z)-8-methoxy-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the molecule .

Scientific Research Applications

(1Z)-8-methoxy-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (1Z)-8-methoxy-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves interactions with various molecular targets and pathways. The compound’s thiazolidinone moiety is known to inhibit specific enzymes, such as MurB, involved in bacterial cell wall synthesis . Additionally, its quinoline structure may interact with DNA or proteins, leading to anticancer effects .

Properties

Molecular Formula

C18H18N2O3S2

Molecular Weight

374.5 g/mol

IUPAC Name

(5Z)-5-(6-methoxy-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H18N2O3S2/c1-8-7-18(2,3)20-13-10(8)5-9(23-4)6-11(13)12(16(20)22)14-15(21)19-17(24)25-14/h5-6,8H,7H2,1-4H3,(H,19,21,24)/b14-12-

InChI Key

MGUVXPSXJJJIPX-OWBHPGMISA-N

Isomeric SMILES

CC1CC(N2C3=C1C=C(C=C3/C(=C/4\C(=O)NC(=S)S4)/C2=O)OC)(C)C

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C(=C4C(=O)NC(=S)S4)C2=O)OC)(C)C

Origin of Product

United States

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